molecular formula C13H10N2O3 B1580922 2'-Nitrobenzanilide CAS No. 728-90-5

2'-Nitrobenzanilide

Cat. No.: B1580922
CAS No.: 728-90-5
M. Wt: 242.23 g/mol
InChI Key: ARMSTQBMUHJXHU-UHFFFAOYSA-N
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Description

2’-Nitrobenzanilide is an organic compound with the molecular formula C13H10N2O3 It is a derivative of benzanilide, where a nitro group is substituted at the ortho position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 2’-Nitrobenzanilide can be synthesized through the acylation of 2-nitroaniline with benzoyl chloride. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods: While specific industrial production methods for 2’-Nitrobenzanilide are not extensively documented, the general approach involves large-scale acylation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2’-Nitrobenzanilide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide in methanol, potassium hydroxide in ethanol.

    Hydrolysis: Concentrated hydrochloric acid, sodium hydroxide solution.

Major Products Formed:

    Reduction: 2-Aminobenzanilide.

    Substitution: Various substituted benzanilides depending on the nucleophile used.

    Hydrolysis: 2-Nitroaniline and benzoic acid.

Scientific Research Applications

2’-Nitrobenzanilide has several applications in scientific research:

    Chemistry: It is used as a substrate in studies involving nucleophilic aromatic substitution reactions and reduction reactions. Its reactivity provides insights into the behavior of nitro-substituted aromatic compounds.

    Biology: The compound is used in enzymatic studies to investigate the hydrolysis of amide bonds by proteases.

    Medicine: Research involving 2’-Nitrobenzanilide includes its potential use in developing therapeutic agents.

    Industry: The compound is used in the synthesis of dyes, pigments, and other fine chemicals. Its reactivity and stability make it a valuable intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2’-Nitrobenzanilide in biological systems involves its interaction with specific molecular targets. For instance, its derivatives have been shown to activate the nuclear receptor peroxisome proliferator-activated receptor gamma (PPARγ), leading to anti-inflammatory and neuroprotective effects . The activation of PPARγ modulates the expression of genes involved in inflammation and cell survival pathways.

Comparison with Similar Compounds

2’-Nitrobenzanilide can be compared with other nitro-substituted benzanilides and related compounds:

Uniqueness: 2’-Nitrobenzanilide’s unique combination of a nitro group and an amide bond provides a versatile platform for various chemical transformations and applications. Its ability to undergo reduction, substitution, and hydrolysis reactions makes it a valuable compound in both research and industrial contexts.

Properties

IUPAC Name

N-(2-nitrophenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3/c16-13(10-6-2-1-3-7-10)14-11-8-4-5-9-12(11)15(17)18/h1-9H,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARMSTQBMUHJXHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3061059
Record name 2'-Nitrobenzanilide
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Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

728-90-5
Record name N-(2-Nitrophenyl)benzamide
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Record name 2'-Nitrobenzanilide
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Record name 2'-Nitrobenzanilide
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Record name Benzamide, N-(2-nitrophenyl)-
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Record name 2'-Nitrobenzanilide
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Record name 2'-nitrobenzanilide
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Record name 2'-NITROBENZANILIDE
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Synthesis routes and methods I

Procedure details

Using general procedure A, benzamide (150 mg, 1.24 mmol) was coupled with 1-iodo-2-nitrobenzene (260 mg, 1.04 mmol). The crude product was purified by flash chromatography on silica gel (2×15 cm; hexane-ethyl acetate 8:1; 15 mL fractions). Fractions 8-14 provided 177 mg (70% yield) of the product as bright yellow needles. The 1H NMR spectrum was in accord with that reported by Murphy et al. Murphy, J. A.; Rasheed, F.; Gastaldi, S.; Ravishanker, T.; Lewis, N. J. Chem. Soc., Perkin Trans 1 1997, 1549.
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
260 mg
Type
reactant
Reaction Step Two
Yield
70%

Synthesis routes and methods II

Procedure details

1.58 g of sodium hydride (60% content) was suspended in 19.80 g of tetrahydrofuran and cooled with ice. To the obtained suspension, 19.83 g of a tetrahydrofuran solution containing 2.50 g of 2-nitroaniline was dropwise added over 1 hour, stirred for 10 minutes, allowed to stand at room temperature and stirred for 30 minutes. To the obtained mixture, 2.77 g of benzoyl chloride was added dropwise over 0.5 hr at room temperature and stirred for 2 hours. The reaction mixture was added to water and separated. The separated organic layer was washed with sodium hydroxide solution and saline to obtain an organic layer, which was analyzed by high performance liquid chromatography to find the yield of the desired product was 82%.
Quantity
1.58 g
Type
reactant
Reaction Step One
Quantity
2.77 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
19.8 g
Type
solvent
Reaction Step Four
Quantity
2.5 g
Type
reactant
Reaction Step Five
Quantity
19.83 g
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.